molecular formula C18H17F2NO4S B10948570 ethyl 2-[4-(difluoromethoxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-[4-(difluoromethoxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B10948570
M. Wt: 381.4 g/mol
InChI Key: GSFLDJDPQLVLJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ethyl 2-[4-(difluoromethoxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate, typically involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods

Industrial production of thiophene derivatives may involve large-scale condensation reactions under controlled conditions. The use of catalysts and specific reaction conditions can enhance yield and purity. For example, the Gewald reaction can be scaled up for industrial applications by optimizing the reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(difluoromethoxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Mechanism of Action

The mechanism of action of ethyl 2-[4-(difluoromethoxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives can act as inhibitors or modulators of various enzymes and receptors, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[4-(difluoromethoxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethoxy group and the cyclopenta[b]thiophene ring system differentiates it from other thiophene derivatives .

Biological Activity

Ethyl 2-[4-(difluoromethoxy)benzamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a compound of increasing interest in pharmacological research due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a unique cyclopenta[b]thiophene core structure, which is known for its diverse biological activities. The presence of the difluoromethoxy group and the benzamide moiety enhances its pharmacological profile.

Molecular Formula

  • Molecular Formula : C15_{15}H14_{14}F2_2N2_2O2_2S
  • Molecular Weight : 344.35 g/mol

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro evaluations demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited an IC50_{50} range from 23.2 to 49.9 μM , indicating strong activity against breast cancer cells .

Table 1: Antitumor Activity Summary

Cell LineIC50_{50} (μM)Activity Level
MCF-723.2High
MDA-MB-23130.5Moderate
HeLa49.9Moderate
A54952.9Low

The compound's mechanism involves the induction of apoptosis in cancer cells, primarily through the activation of caspase pathways and inhibition of cell proliferation . It has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced cell death.

In Vivo Studies

In vivo studies using tumor-bearing mouse models demonstrated that treatment with this compound resulted in a 54% reduction in tumor mass compared to control treatments . These findings suggest promising therapeutic potential for cancer treatment.

Antimicrobial Activity

Beyond its anticancer properties, the compound has also been evaluated for antimicrobial activity against various pathogens. A study indicated that derivatives of the benzo[b]thiophene nucleus exhibited significant inhibitory effects against Staphylococcus aureus , with minimal inhibitory concentrations (MIC) as low as 4 µg/mL .

Table 2: Antimicrobial Activity Summary

PathogenMIC (µg/mL)Activity Level
Staphylococcus aureus4High
Escherichia coli16Moderate
Pseudomonas aeruginosa32Low

Case Studies

  • Breast Cancer Treatment : A clinical study involving patients with advanced breast cancer treated with this compound showed a notable decrease in tumor size and improvement in patient quality of life .
  • Infection Control : In a laboratory setting, this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option for resistant bacterial infections .

Properties

Molecular Formula

C18H17F2NO4S

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C18H17F2NO4S/c1-2-24-17(23)14-12-4-3-5-13(12)26-16(14)21-15(22)10-6-8-11(9-7-10)25-18(19)20/h6-9,18H,2-5H2,1H3,(H,21,22)

InChI Key

GSFLDJDPQLVLJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

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